REACTION_CXSMILES
|
[N:1]1[CH:6]=[C:5]([C:7]2[CH:12]3[CH2:13][CH2:14][N:9]([CH2:10][CH2:11]3)[CH:8]=2)[CH:4]=[N:3][CH:2]=1>C(O)C>[N:3]1[CH:4]=[C:5]([CH:7]2[CH:12]3[CH2:11][CH2:10][N:9]([CH2:14][CH2:13]3)[CH2:8]2)[CH:6]=[N:1][CH:2]=1
|
Name
|
|
Quantity
|
0.31 g
|
Type
|
reactant
|
Smiles
|
N1=CN=CC(=C1)C1=CN2CCC1CC2
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
crystallised
|
Type
|
CUSTOM
|
Details
|
on standing at 0° C.
|
Type
|
FILTRATION
|
Details
|
After 4 h the suspension was filtered through hyflo
|
Duration
|
4 h
|
Type
|
CUSTOM
|
Details
|
the solvent removed under vacuum
|
Type
|
CUSTOM
|
Details
|
the residue chromatographed on alumina
|
Name
|
|
Type
|
product
|
Smiles
|
N1=CN=CC(=C1)C1CN2CCC1CC2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.17 g | |
YIELD: CALCULATEDPERCENTYIELD | 54.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |